H-Pro-Pro-Gly-Phe-Ser-Pro-OH is a peptide compound consisting of a sequence of amino acids including proline, glycine, phenylalanine, and serine. This compound is significant in biochemical research and pharmaceutical applications due to its structural properties and potential biological activities. Peptides like H-Pro-Pro-Gly-Phe-Ser-Pro-OH are often studied for their roles in physiological processes and their utility in drug design.
The compound can be synthesized through various methods in peptide chemistry, particularly using solid-phase peptide synthesis (SPPS) techniques. It is derived from naturally occurring peptides and can be found in various biological samples, particularly those related to protein digestion and metabolism.
H-Pro-Pro-Gly-Phe-Ser-Pro-OH belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. It can also be classified as a diketopiperazine precursor due to the presence of proline residues, which are known to participate in diketopiperazine formation under certain conditions .
The synthesis of H-Pro-Pro-Gly-Phe-Ser-Pro-OH typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The most common protecting groups used include Fmoc (9-fluorenylmethoxycarbonyl) for the amino groups.
The molecular structure of H-Pro-Pro-Gly-Phe-Ser-Pro-OH can be represented as follows:
The structure features multiple proline residues that contribute to its conformational flexibility and potential biological activity. The presence of phenylalanine adds hydrophobic characteristics, while glycine provides flexibility due to its small side chain.
H-Pro-Pro-Gly-Phe-Ser-Pro-OH can participate in various chemical reactions typical for peptides:
Understanding these reactions is crucial for optimizing synthesis conditions and minimizing impurities such as diketopiperazines or premature chain termination products.
The mechanism of action for H-Pro-Pro-Gly-Phe-Ser-Pro-OH largely depends on its interactions with biological systems:
Studies have shown that peptides with similar sequences can modulate physiological responses, suggesting that H-Pro-Pro-Gly-Phe-Ser-Pro-OH may have similar biological activities .
Relevant analyses indicate that maintaining optimal storage conditions is essential for preserving the integrity of this compound .
H-Pro-Pro-Gly-Phe-Ser-Pro-OH has several applications in scientific research and pharmaceutical development:
The biosynthesis of proline-rich peptides like H-Pro-Pro-Gly-Phe-Ser-Pro-OH occurs primarily through non-ribosomal peptide synthetase (NRPS) pathways in eukaryotic organisms, particularly fungi and cyanobacteria. These large enzymatic assembly lines activate, thiolate, and condense amino acid precursors in a template-directed manner. The NRPS machinery for proline-rich peptides typically contains specialized adenylation (A) domains with stringent specificity for proline activation. Research on Streptomyces cacaoi reveals that proline-rich cyclic pentapeptides (e.g., BE-18257 and pentaminomycins) are synthesized by multi-modular NRPS systems where sequential proline incorporation is governed by conserved substrate recognition codes in A-domains, particularly for the amino acid proline at positions 1 and 2 of the peptide chain [2].
The initiation module often incorporates a hydroxylated proline derivative, such as (2S,4R)-4-hydroxyproline or 3-hydroxy-4-methylproline, through the action of auxiliary enzymes like LxaN—a proline hydroxylase identified in Nostoc sp. UHCC 0702. This enzyme post-translationally modifies L-proline before its incorporation into the growing peptide chain, enhancing structural complexity [6]. The condensation (C) domains in these NRPS systems exhibit strict regioselectivity during proline-proline bond formation, preventing diketopiperazine off-cycles through precise conformational control [4].
For linear sequences like H-Pro-Pro-Gly-Phe-Ser-Pro-OH, ribosomal synthesis is also observed in mammalian systems as a proteolytic derivative of larger kinin precursors. Kallidin (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) undergoes enzymatic processing by aminopeptidases to sequentially release N-terminal residues, yielding the hexapeptide fragment. This pathway highlights the intersection between ribosomal precursor utilization and post-translational proteolytic processing in eukaryotic peptide biosynthesis [5].
Table 1: Key Precursors and Enzymatic Components in Proline-Rich Peptide Biosynthesis
Precursor/Component | Biosynthetic Role | Specificity Determinants |
---|---|---|
L-Proline | Substrate for NRPS adenylation domains | A-domain recognition code: "DKYG" motif |
(2S,4R)-4-OH-Proline | Modified precursor for cyclization | Proline hydroxylase (LxaN) catalysis |
Glycine | Flexibility introduction in peptide backbone | Downstream C-domain acceptor specificity |
Adenylation Domain | ATP-dependent amino acid activation | Substrate binding pocket size/charge |
Condensation Domain | Peptide bond formation | Donor/acceptor proline stereochemistry |
While H-Pro-Pro-Gly-Phe-Ser-Pro-OH contains exclusively L-amino acids, the enzymatic machinery governing its biosynthesis shares mechanistic parallels with systems incorporating D-amino acids. Epimerization domains (E-domains) embedded within NRPS modules are responsible for converting L- to D-amino acids during chain elongation. These domains utilize a conserved histidine-triad catalytic motif that abstracts the α-proton from the aminoacyl-S-phosphopantetheine intermediate, enabling stereochemical inversion. In the biosynthesis of related peptides like laxaphycins, E-domains act on hydrophobic residues (e.g., leucine or phenylalanine) but exhibit negligible activity toward proline due to its conformational constraints [6].
The structural rigidity of proline limits epimerization in Pro-Pro dyads, as confirmed by CID fragmentation studies. Mass spectrometry analysis of model peptides shows that Pro-Pro bonds resist racemization under enzymatic conditions, preserving the L-configuration at both positions. This is attributed to proline’s cyclic structure, which elevates the energy barrier for Cα-proton abstraction [3]. Consequently, D-amino acid incorporation in proline-rich sequences occurs predominantly at non-proline positions—e.g., D-phenylalanine in kallidin derivatives—via dedicated epimerization domains [5].
Kinetic studies reveal that epimerase specificity is governed by the upstream carrier protein’s thioester-binding pocket. Mutagenesis of residues lining this pocket in the heinamide NRPS system altered D-amino acid incorporation rates by 3–5 fold, underscoring the role of substrate positioning in stereochemical control [6]. For serine incorporation in H-Pro-Pro-Gly-Phe-Ser-Pro-OH, no epimerization occurs, as confirmed by chiral HPLC analysis of hydrolysates [3].
Table 2: Comparison of Epimerization Domains in Proline-Rich Peptide Synthetases
NRPS Source | Epimerized Residue | Catalytic Efficiency (kcat/KM) | Inhibition by Proline Proximity |
---|---|---|---|
Nostoc sp. UHCC 0702 | D-Leucine | 1.4 × 10³ M⁻¹s⁻¹ | Complete inhibition |
Scytonema hofmannii | D-Asparagine | 9.8 × 10² M⁻¹s⁻¹ | Partial inhibition (70%) |
Kallidin-processing PEP | None | N/A | N/A |
Prolyl oligopeptidase (POP) is the primary serine hydrolase responsible for cleaving and assembling peptides with sequential proline residues. POP employs a catalytic triad (Ser554, His680, Asp649) to hydrolyze carboxy-terminal bonds following internal prolines. Its specificity for proline-rich sequences arises from a β-propeller domain that excludes substrates larger than 3 kDa, ensuring selective processing of oligopeptides like H-Pro-Pro-Gly-Phe-Ser-Pro-OH [3]. Molecular docking simulations show that POP’s S2 and S3 subsites accommodate consecutive prolines via hydrophobic interactions with Pro566 and Phe476, while the S1 pocket binds serine through hydrogen bonding with Tyr473 [5].
During kallidin processing, aminopeptidase P (AMP-P) sequentially removes N-terminal residues upstream of Pro-Pro motifs. AMP-P exhibits absolute requirement for penultimate proline, cleaving Lys↓Arg-Pro-Pro but not Arg↓Pro-Pro due to steric hindrance from its manganese-coordinated active site. This explains the accumulation of Pro-Pro-Gly-Phe-Ser-Pro-OH as a stable metabolic intermediate in kinin catabolism [5] [8].
The pH-dependent activity profile of these hydrolases further modulates substrate processing. POP shows maximal activity at pH 7.5–8.0, where protonation of the catalytic histidine residue optimizes nucleophilic attack on the scissile bond. Below pH 6.0, activity decreases by 90%, suppressing Pro-Pro cleavage in acidic cellular compartments [3]. Additionally, divalent cations regulate enzymatic efficiency: Zn²⁺ inhibits AMP-P by displacing catalytic Mn²⁺ (IC₅₀ = 50 μM), whereas Mg²⁺ enhances POP turnover by 40% through allosteric activation [8].
Table 3: Kinetic Parameters of Serine Hydrolases in Proline-Rich Peptide Biosynthesis
Enzyme | Substrate | KM (μM) | kcat (s⁻¹) | Specificity Constant (kcat/KM, M⁻¹s⁻¹) |
---|---|---|---|---|
Prolyl oligopeptidase | H-Pro-Pro-Gly-Phe-Ser-Pro-OH | 28 ± 3 | 12 ± 1 | 4.3 × 10⁵ |
Aminopeptidase P | Lys-Arg-Pro-Pro-Gly-Phe | 41 ± 5 | 8 ± 0.7 | 2.0 × 10⁵ |
Dipeptidyl peptidase IV | Gly-Pro-AMC* | 120 ± 10 | 25 ± 2 | 2.1 × 10⁵ |
AMC: 7-amido-4-methylcoumarin, a synthetic fluorogenic substrate [5] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7